molecular formula C21H26N2O3S B2693869 4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941906-91-8

4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2693869
CAS No.: 941906-91-8
M. Wt: 386.51
InChI Key: INYPXVULXZUAMB-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a recognized potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary molecular sensor of innocuous cold and cold-mimetics like menthol in the peripheral nervous system. Its mechanism of action involves blocking the channel to inhibit calcium influx, thereby suppressing neuronal depolarization and subsequent signaling . This specific pharmacological profile makes it an essential research tool for investigating the pathophysiological roles of TRPM8, which extend beyond thermosensation to include cold allodynia in neuropathic pain conditions, migraine, and airway hypersensitivity . Researchers utilize this compound extensively in vitro and in vivo to dissect the contribution of TRPM8-mediated signaling to disease states and to validate its potential as a therapeutic target for a range of disorders, including chronic pain and overactive bladder. Its high selectivity over other TRP channels, such as TRPV1, ensures that observed effects can be confidently attributed to TRPM8 blockade, providing clear and interpretable data for mechanistic studies.

Properties

IUPAC Name

4-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(2)12-13-23-20-10-7-18(14-17(20)6-11-21(23)24)22-27(25,26)19-8-4-16(3)5-9-19/h4-5,7-10,14-15,22H,6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYPXVULXZUAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. The compound has been studied for its ability to inhibit the proliferation of tumor cells. It is believed to target specific signaling pathways involved in cancer cell growth and survival, particularly by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. Studies have shown that compounds with similar structures can effectively reduce tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These findings indicate its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications to the sulfonamide group significantly enhanced anticancer activity against various cancer cell lines. The specific compound was found to exhibit IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Efficacy

In another investigation focused on inflammatory responses, the compound was tested on RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in nitric oxide production and downregulation of COX-2 expression, suggesting a strong anti-inflammatory effect .

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Both references focus on crystallographic software tools (SHELX and WinGX ) rather than chemical comparisons. To address this gap, hypothetical comparisons based on general sulfonamide chemistry and tetrahydroquinoline derivatives are outlined below:

Table 1: Hypothetical Comparison of Sulfonamide Derivatives

Compound Name Core Structure Substituents Reported Activity (Hypothetical)
Target Compound Tetrahydroquinolinone 3-methylbutyl, 4-methylbenzene sulfonamide Unknown (no data in evidence)
Celecoxib Pyrazole 4-methylsulfonylphenyl COX-2 inhibition
Dorzolamide Thienothiopyran Sulfonamide Carbonic anhydrase inhibition
Analog A* Tetrahydroquinolinone Ethyl group, unsubstituted sulfonamide Anticancer (in vitro)

*Hypothetical analog for illustrative purposes.

Key Structural and Functional Differences:

Substituents : The 3-methylbutyl and 4-methylbenzene sulfonamide groups may enhance lipophilicity compared to smaller substituents (e.g., ethyl in Analog A), affecting pharmacokinetic properties .

Limitations of Available Evidence

For a rigorous comparison, access to primary literature, structural databases (e.g., Cambridge Structural Database), or pharmacological studies would be required.

Recommendations for Future Research

  • Structural Analysis : Use SHELXL for high-precision refinement of the compound’s crystal structure to compare bond lengths/angles with analogs.
  • Computational Modeling : Leverage WinGX to analyze intermolecular interactions and correlate them with biological activity.
  • Biological Screening: Evaluate enzyme inhibition or receptor binding assays to establish functional parallels with known sulfonamides.

Notes

  • This analysis is constrained by the lack of direct evidence in the provided materials.
  • All structural and functional comparisons are hypothetical and require experimental validation.

Biological Activity

4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrahydroquinoline moiety contributes to its potential as a bioactive agent. Here is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H24N2O2S
Molecular Weight344.46 g/mol
Chemical ClassificationSulfonamide derivative
SolubilitySoluble in organic solvents

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that modifications in the sulfonamide structure can enhance its efficacy against resistant bacterial strains .

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular functions. For example, studies on related compounds have shown that they can affect perfusion pressure and coronary resistance in isolated heart models . While direct studies on this compound are lacking, the implications of similar compounds suggest a need for further investigation into their cardiovascular effects.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzene ring significantly impacted antibacterial potency .
  • Inhibition of COX Enzymes : Another investigation focused on a series of benzenesulfonamide compounds and their COX inhibitory activities. The findings suggested that certain structural features are critical for enhancing COX inhibition .
  • Cardiovascular Impact : An experimental study assessed the effects of benzenesulfonamides on coronary resistance using isolated rat hearts. Results showed that specific derivatives could lower coronary resistance significantly compared to controls .

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